3,3-Diphenylacryloyl chloride

Description

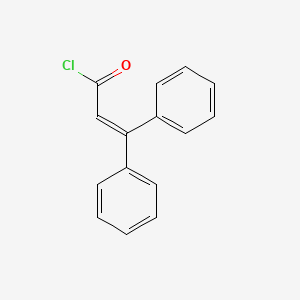

3,3-Diphenylacryloyl chloride (C₁₅H₁₁ClO) is an α,β-unsaturated acyl chloride characterized by phenyl substituents at both the α- and β-positions relative to the carbonyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cycloaddition reactions and the preparation of cyclopentenones . Its reactivity stems from the electron-withdrawing acyl chloride group and the conjugated diene system, which facilitates nucleophilic attacks and pericyclic reactions.

Properties

CAS No. |

4456-79-5 |

|---|---|

Molecular Formula |

C15H11ClO |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

3,3-diphenylprop-2-enoyl chloride |

InChI |

InChI=1S/C15H11ClO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |

InChI Key |

GAVZPHQMAKWSMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The steric and electronic profiles of substituents significantly influence reactivity:

- 3,3-Dimethylacryloyl chloride (C₅H₇ClO): Methyl groups at the α/β positions introduce minimal steric hindrance, enabling higher reactivity in nucleophilic substitutions compared to bulkier aryl-substituted analogs. However, the lack of conjugation-stabilizing groups may reduce stability in certain reactions .

- 2,3-Diphenylacryloyl chloride: Phenyl groups at the α and β positions create significant steric hindrance, which paradoxically improves yields in catalytic molecular shuffling reactions (e.g., 82–92% yields in cyclopentenone synthesis). This contrasts with less hindered enoyl chlorides, which show moderate yields despite similar electronic properties .

- Methyl 2-cyano-3-phenylacrylate (C₁₁H₉NO₂): The electron-withdrawing cyano group enhances electrophilicity but reduces steric bulk compared to diphenyl derivatives. This compound’s ester functionality also diminishes reactivity relative to acyl chlorides .

Positional Isomerism and Reaction Byproducts

Substituent positioning profoundly impacts reaction pathways:

- 2,3-Diphenylacryloyl chloride (from ) undergoes isomerization during cycloaddition, producing a secondary product (3ao-2). This side reaction is attributed to steric strain from the 2,3-diphenyl arrangement, which destabilizes the primary product .

Data Tables Summarizing Comparative Properties

*Hypothetical data inferred from analogous compounds.

Research Findings and Implications

- Steric vs. Electronic Effects: Bulky β-aryl groups (e.g., 2,3-diphenyl) improve yields in catalytic shuffling reactions despite steric challenges, while electron-withdrawing groups (e.g., cyano) enhance electrophilicity but require specific reaction conditions .

- Isomerization Risks : 2,3-Diphenyl substitution promotes byproduct formation, suggesting that 3,3-diphenyl analogs might offer more predictable reactivity if synthesized .

Q & A

Q. What are the standard synthetic protocols for preparing 3,3-Diphenylacryloyl Chloride, and how can reaction conditions be optimized?

this compound is synthesized via nucleophilic acyl substitution. A common method involves reacting 3,3-diphenylacrylic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Key parameters include:

- Molar ratio : 1:1.2 (acid to SOCl₂) to minimize side reactions.

- Temperature : 70–80°C for 4–6 hours.

- Workup : Removal of excess SOCl₂ under reduced pressure yields the crude product, which is purified via distillation or recrystallization.

Yield optimization requires strict moisture exclusion and inert atmosphere (N₂/Ar) to prevent hydrolysis. Confirm purity via melting point (204°C, decomposition observed in some cases) and NMR .

Q. What analytical techniques validate the purity and structure of this compound?

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Peaks at δ 7.3–7.6 ppm (aromatic protons), δ 6.23 ppm (vinyl proton).

- ¹³C NMR : Signals at δ 166.4 ppm (C=O), δ 132–139 ppm (aromatic carbons).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 597.3839 (calculated for C₄₂H₄₉N₂O⁺) .

Cross-validation with elemental analysis (C, H, Cl) and FT-IR (C=O stretch at ~1770 cm⁻¹) ensures structural integrity.

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coat.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and collect in chemical waste containers. Analogous acyl chlorides (e.g., cinnamoyl chloride) require similar protocols .

Advanced Research Questions

Q. How do electronic effects of this compound influence its reactivity in N-Heterocyclic Carbene (NHC) organocatalysis?

The electron-deficient carbonyl group in this compound facilitates nucleophilic attack by NHCs, forming acylazolium intermediates. The diphenyl groups stabilize the intermediate via resonance, enhancing catalytic efficiency in radical-mediated reactions. Kinetic studies (e.g., radical trapping with TEMPO) and DFT calculations reveal a two-electron oxidation mechanism, with radical intermediates detected via ESR spectroscopy .

Q. How should researchers address discrepancies in reported spectroscopic data for derivatives of this compound?

Discrepancies in NMR shifts (e.g., δ 6.23 vs. δ 6.45 for vinyl protons) may arise from solvent polarity or conformational isomers. Mitigation strategies include:

Q. What decomposition pathways occur under thermal or photolytic conditions, and how can they be controlled?

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO and CO₂. Photolytic degradation (UV exposure) accelerates hydrolysis, forming 3,3-diphenylacrylic acid. Stabilization methods include:

Q. How does steric hindrance from diphenyl groups affect reaction kinetics in acylation reactions?

Steric bulk slows nucleophilic substitution but enhances selectivity. For example, in peptide coupling, bulky amines (e.g., tert-butylamine) show lower reactivity compared to primary amines. Kinetic studies (pseudo-first-order conditions) and Hammett plots quantify steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.